molecular formula C19H17N5O3S2 B2614051 N-(4-acetylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide CAS No. 946217-00-1

N-(4-acetylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B2614051
CAS No.: 946217-00-1
M. Wt: 427.5
InChI Key: GZJRRZOPHPZPRK-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a 1,3,4-thiadiazole derivative featuring:

  • A 1,3,4-thiadiazole core substituted at position 5 with a phenylcarbamoyl amino group (NH-C(=O)-NH-Ph).
  • A sulfanyl (-S-) bridge at position 2, linking the thiadiazole to an acetamide moiety.
  • An N-(4-acetylphenyl) group on the acetamide, introducing a ketone functional group para to the amide linkage.

This structural framework is associated with diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties, as observed in related 1,3,4-thiadiazole derivatives .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S2/c1-12(25)13-7-9-15(10-8-13)20-16(26)11-28-19-24-23-18(29-19)22-17(27)21-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,20,26)(H2,21,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJRRZOPHPZPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-acetylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Acetylphenyl Group: The acetylphenyl group is introduced through a Friedel-Crafts acylation reaction, where acetyl chloride reacts with a phenyl ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Coupling with Phenylcarbamoyl Moiety: The final step involves coupling the thiadiazole derivative with a phenylcarbamoyl compound using a coupling reagent like dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-(4-acetylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Applications

1. Mechanism of Action

Research indicates that N-(4-acetylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide exhibits significant anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms such as caspase activation and mitochondrial membrane potential disruption.

2. Case Studies

Several studies have evaluated the anticancer efficacy of this compound:

  • Study on Cell Lines : In vitro studies demonstrated that the compound exhibited cytotoxic effects against human cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were reported below 100 μM for these cell lines, indicating potent activity .
  • Molecular Docking Studies : Computational studies using molecular docking have suggested that the compound binds effectively to targets involved in cancer progression, such as 5-lipoxygenase (5-LOX), which is implicated in tumor growth and metastasis .

Anti-inflammatory Applications

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory potential:

1. In Silico Studies

Molecular docking studies have indicated that this compound may act as an inhibitor of inflammatory pathways. The results suggest that it could effectively inhibit enzymes involved in the inflammatory response, thereby reducing inflammation-related tissue damage .

2. Experimental Validation

Experimental validation of its anti-inflammatory properties has shown promising results in models of inflammation, where it significantly reduced markers of inflammation compared to control groups .

Data Summary

The following table summarizes key data from various studies on the applications of this compound:

Application Cell Line/Model IC50 (μM) Mechanism Reference
AnticancerMCF-7< 100Induction of apoptosis
HCT-116< 100Caspase activation
HeLa< 100Mitochondrial membrane potential disruption
Anti-inflammatoryIn vitro modelNot specifiedInhibition of inflammatory pathways

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The target compound shares structural motifs with several 1,3,4-thiadiazole derivatives reported in the literature. Key analogues and their properties are summarized below:

Compound Name & Structure Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features Reference
Target Compound : N-(4-acetylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide C19H17N5O3S3 ~467.56* Not reported Not reported 4-Acetylphenyl group; phenylcarbamoyl amino substitution -
5j (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) Not specified - 138–140 82 Chlorobenzyl and isopropylphenoxy substituents
4y (N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide) C14H16ClN5OS 372.88 Not reported Not reported Chlorophenyl and methylpiperazine groups; potent anticancer activity
Compound 3 (Pyrazolone-thiadiazole hybrid) C23H21N5O2S2 475.57 Not reported Not reported Anti-inflammatory activity via 5-LOX inhibition
STK087927 (2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide) C20H20ClN3OS3 486.44 Not reported Not reported Chlorophenyl and mesityl groups; structural diversity
Key Observations:
  • Substituent Effects on Melting Points : Derivatives with bulky or polar groups (e.g., chlorobenzyl in 5j ) exhibit higher melting points (138–140°C), likely due to enhanced intermolecular interactions .
  • Synthetic Yields : Compounds with benzyl or arylthio substituents (e.g., 5h , 88% yield) demonstrate higher yields compared to those with smaller alkyl groups .
Anticancer Activity:
  • Compound 4y (): Exhibited IC50 values of 0.084 ± 0.020 mmol L–1 (MCF-7) and 0.034 ± 0.008 mmol L–1 (A549), outperforming cisplatin. The 4-chlorophenyl and methylpiperazine groups likely enhance DNA intercalation or enzyme inhibition .
  • N-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide derivatives: Showed aromatase inhibition (IC50 = 0.062 ± 0.004 mmol L–1), suggesting the acetamide-thiadiazole scaffold’s versatility in targeting hormone-dependent cancers .
Anticonvulsant Activity:
  • Benzothiazole-linked derivatives (): Two compounds achieved 100% protection in the MES model, attributed to hydrophobic benzothiazole domains and amino acetamide linkages .
Anti-inflammatory Activity:

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Nitro (e.g., ) or chloro substituents (e.g., 4y ) enhance bioactivity by improving target binding or metabolic stability.
  • Hydrophobic Domains : Benzyl, tolyl, or mesityl groups (e.g., STK087927 ) improve membrane permeability and receptor interactions .
  • Sulfanyl Bridges : Critical for maintaining structural integrity and facilitating redox-mediated mechanisms .

Biological Activity

N-(4-acetylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure and Properties

The compound is characterized by the presence of a thiadiazole ring , which is known for its biological activity. The structure can be represented as:

\text{N 4 acetylphenyl 2 5 phenylcarbamoyl amino 1 3 4 thiadiazol 2 yl}sulfanyl)acetamide}

1. Anticancer Activity

Thiadiazole derivatives have shown promising anticancer activity through various mechanisms. Research indicates that compounds containing the 1,3,4-thiadiazole scaffold can inhibit DNA and RNA synthesis specifically without affecting protein synthesis. This selective inhibition is crucial for targeting cancer cells while minimizing damage to normal cells.

Case Study:
A study demonstrated that related thiadiazole compounds exhibited significant cytotoxicity against HepG2 (liver cancer) and A-549 (lung cancer) cell lines with IC50 values of 4.37 ± 0.7 µM and 8.03 ± 0.5 µM, respectively . The mechanisms attributed to this activity include:

  • Inhibition of phosphodiesterase-7
  • Histone deacetylase inhibition
  • Antagonism of adenosine A3 receptors

These actions contribute to the ability of thiadiazole derivatives to combat neoplastic diseases effectively.

2. Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. The presence of the thiadiazole ring enhances interactions with biological targets, making these compounds effective against various pathogens.

Research Findings:
A review highlighted that thiadiazole derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . Specifically, compounds with substitutions at the aryl moiety displayed enhanced activity levels. For instance, certain derivatives demonstrated high efficacy against Staphylococcus aureus and Escherichia coli.

CompoundTarget OrganismActivity
16dGram-positiveHigh
17dGram-negativeModerate

3. Anti-inflammatory and Other Activities

In addition to anticancer and antimicrobial properties, thiadiazole derivatives exhibit anti-inflammatory effects. They have been shown to inhibit key enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Moreover, studies indicate that these compounds possess antioxidant properties, which contribute to their overall therapeutic potential by reducing oxidative stress in cells .

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